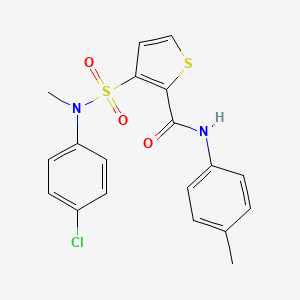
3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17ClN2O3S2 and its molecular weight is 420.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C19H17ClN2O3S2 . This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which include the formation of thiophene derivatives and subsequent functionalization with chlorophenyl and methylsulfamoyl groups. The synthetic pathway often includes the use of palladium-catalyzed reactions to achieve desired modifications on the thiophene core .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antifungal Activity : Some derivatives of compounds similar to this structure have shown significant antifungal properties against pathogenic strains . Although specific data on this compound's antifungal activity is limited, its structural similarities suggest potential efficacy.
- Antitubercular Activity : Research has indicated that compounds with a similar scaffold exhibit activity against Mycobacterium tuberculosis . This raises the possibility that this compound may also possess antitubercular properties.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures can inhibit tubulin polymerization, a mechanism associated with anticancer activity . This suggests that this compound could be evaluated for cytotoxic effects against various cancer cell lines.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, based on related compounds, it is hypothesized that:
- Inhibition of Enzymatic Activity : The sulfonamide group may interfere with enzyme functions critical for microbial survival or cancer cell proliferation.
- Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
Case Studies
While specific case studies focusing solely on this compound are sparse, related studies provide valuable insights:
- Antifungal Evaluation : A study assessing antifungal activity in structurally related compounds indicated promising results against several fungal strains, suggesting that further exploration of this compound could yield similar findings .
- Anticancer Screening : Compounds with thiophene moieties have been screened against various cancer cell lines, showing IC50 values in the low micromolar range. It is recommended that this compound undergo similar testing to evaluate its potential .
Data Table
Here is a summary table of biological activities related to compounds structurally similar to this compound:
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-13-3-7-15(8-4-13)21-19(23)18-17(11-12-26-18)27(24,25)22(2)16-9-5-14(20)6-10-16/h3-12H,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFRJMMLLLBFIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














